Hydroxymethyl moxonidine

Description

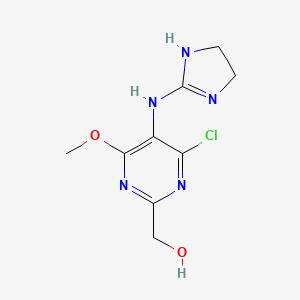

Structure

2D Structure

3D Structure

Properties

CAS No. |

220951-60-0 |

|---|---|

Molecular Formula |

C9H12ClN5O2 |

Molecular Weight |

257.68 g/mol |

IUPAC Name |

[4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-6-methoxypyrimidin-2-yl]methanol |

InChI |

InChI=1S/C9H12ClN5O2/c1-17-8-6(15-9-11-2-3-12-9)7(10)13-5(4-16)14-8/h16H,2-4H2,1H3,(H2,11,12,15) |

InChI Key |

IGKGQTDWVDQXIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC(=N1)CO)Cl)NC2=NCCN2 |

Origin of Product |

United States |

Chemical Synthesis and Derivation Pathways of Hydroxymethyl Moxonidine

Elucidation of Biotransformation Pathways Leading to Hydroxymethyl Moxonidine (B1115) Formation

The metabolic conversion of moxonidine in biological systems leads to several derivatives, with hydroxymethyl moxonidine being a notable product of Phase I metabolism. nih.govresearchgate.net Studies in humans and various animal species have identified this compound in plasma and urine, indicating its formation in vivo. nih.govnih.govnih.gov

The primary biotransformation pathway leading to this compound involves the oxidation of the parent moxonidine molecule. nih.govprobes-drugs.orgsmolecule.com This reaction specifically targets the methyl group attached to the pyrimidine (B1678525) ring of moxonidine. nih.govdrugbank.com This oxidative process introduces a hydroxyl group (-OH) to the methyl group, converting it into a hydroxymethyl group (-CH₂OH). researchgate.net This hydroxylation is a common metabolic reaction for drugs containing alkyl substituents. The resulting metabolite, 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine, is one of several oxidative metabolites identified, alongside others like hydroxy moxonidine and dihydroxy moxonidine. nih.govnih.govresearchgate.net

While oxidative metabolism is confirmed as the route to this compound, the specific enzymatic systems responsible for this hydroxylation in humans have not yet been conclusively determined in the available scientific literature. probes-drugs.orgdrugbank.comnih.gov Oxidative metabolism of drugs is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. drugsporphyria.netresearchgate.net However, the precise P450 isoenzymes that catalyze the specific oxidation of moxonidine's methyl group to form this compound remain to be identified. probes-drugs.orgdrugbank.com

Methodologies for Analytical Standard Synthesis of this compound

To accurately identify and quantify metabolites in biological samples, the availability of pure analytical standards is essential. The identities of the major metabolites of moxonidine, including this compound, have been verified through independent chemical synthesis. researchgate.netnih.gov

Research has been conducted to synthesize the major metabolites of moxonidine to confirm their structures and to be used as reference materials. nih.gov The synthesis of this compound involves the controlled chemical oxidation of the parent compound, moxonidine. nih.gov This process aims to replicate the biotransformation pathway in a laboratory setting, specifically targeting the methyl group on the pyrimidine ring for hydroxylation while preserving the rest of the molecular structure.

Following synthesis, the resulting compound must be purified and rigorously characterized to ensure its identity and purity. The techniques employed for this purpose are consistent with those used to identify the metabolite in biological fluids. nih.gov

Key Characterization Techniques:

High-Performance Liquid Chromatography (HPLC): Used to separate the synthesized this compound from the starting material (moxonidine) and any other byproducts of the reaction. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) and Tandem Mass Spectrometry (LC/MS/MS): These powerful analytical techniques are used to confirm the molecular weight and structure of the synthesized compound. nih.govnih.gov By comparing the mass spectra of the synthetic standard to the metabolite found in plasma and urine samples, researchers can unequivocally confirm its identity. nih.govresearchgate.net

Studies have successfully used these methods to verify the structures of synthesized moxonidine metabolites, including this compound, which was designated as metabolite M5 in some research. researchgate.netresearchgate.net

Metabolism and Biotransformation Dynamics of Hydroxymethyl Moxonidine

In Vivo Formation Kinetics and Concentrations in Preclinical Models

The formation of hydroxymethyl moxonidine (B1115) is a notable metabolic event in preclinical studies, particularly in rats. Following oral administration of moxonidine in Fischer 344 rats, oxidative metabolism leads to the formation of hydroxymethyl moxonidine and a carboxylic acid derivative as the major metabolites. nih.gov Investigations in spontaneously hypertensive rats also identified this compound, which was found to possess some, albeit attenuated and shorter-lasting, antihypertensive activity compared to the parent moxonidine. nih.govresearchgate.net

Studies involving radiolabeled moxonidine in rats have shown that the drug is well-absorbed and extensively metabolized. nih.gov The radioactivity associated with moxonidine and its metabolites was widely distributed, with the highest concentrations found in the kidney and liver, key organs for drug metabolism and excretion. nih.gov While specific pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to maximum concentration) for this compound are not extensively detailed in the available literature, its identification as a major metabolite in rats underscores the significance of the oxidation of moxonidine's methyl group as a primary metabolic pathway in this species. nih.govresearchgate.net

Table 1: Research Findings on this compound in Preclinical Models

| Species | Key Findings | Citations |

|---|---|---|

| Rats (Fischer 344) | Identified as a major metabolite alongside a carboxylic acid metabolite following oral administration. | nih.gov |

| Rats (Spontaneously Hypertensive) | Exerted a short-lasting and attenuated decrease in blood pressure compared to moxonidine. | nih.govresearchgate.net |

| Rats | Radiocarbon from labeled moxonidine was widely distributed to tissues, especially the kidney and liver. | nih.gov |

| Rats, Mice, Dogs | Moxonidine metabolism was examined, and this compound was identified as a metabolite derived from oxidation pathways. | nih.govresearchgate.net |

Comparative Metabolic Profiling Across Species

The metabolic profile of moxonidine, including the formation of this compound, exhibits variations across different species.

Research has confirmed the metabolism of moxonidine in rats, mice, and dogs, with at least 17 metabolites identified or tentatively identified across these species. nih.govresearchgate.net A primary metabolic route is oxidation, which occurs on both the imidazoline (B1206853) ring and the methyl group of the pyrimidine (B1678525) ring. nih.govresearchgate.net The oxidation of the methyl group specifically results in the formation of this compound. nih.govsmolecule.comdrugbank.com While this metabolite is common to these species, the relative quantities can differ, indicating species-specific variations in metabolic pathways. researchgate.net For instance, in rats, this compound is considered a major metabolite. nih.gov

In humans, this compound has been identified in both plasma and urine samples following the oral administration of moxonidine. nih.govresearchgate.net Its formation is the result of the oxidation of the methyl group on the pyrimidine ring. drugbank.comnih.govresearchgate.net

However, the metabolic profile in humans differs significantly from that in rats. While this compound is detectable, it is not the most prominent metabolite. nih.govresearchgate.net Studies using radiolabeled moxonidine in healthy human subjects have shown that unchanged moxonidine is the most abundant component excreted in the urine. researchgate.netnih.govresearchgate.net The major circulating and urinary metabolite in humans is dehydrogenated moxonidine. researchgate.netnih.govresearchgate.net Chromatographic analysis of human urine confirms the presence of a peak corresponding to this compound (designated as M5 in some studies), but its relative abundance is lower than that of the parent drug and dehydrogenated moxonidine. researchgate.net This suggests that while the oxidative pathway leading to this compound exists in humans, other metabolic routes, such as dehydrogenation, are more dominant. drugbank.comnih.gov

Table 2: Detection of Moxonidine and its Metabolites in Human Urine

| Compound | Relative Abundance in Urine | Citations |

|---|---|---|

| Moxonidine (Parent Drug) | Most abundant component. | drugbank.comnih.govresearchgate.net |

| Dehydrogenated Moxonidine | Major urinary metabolite. | researchgate.netnih.govresearchgate.net |

| This compound | Detected, but less abundant than parent drug and dehydrogenated moxonidine. | nih.govresearchgate.net |

Further Metabolic Fates and Subsequent Transformations of this compound

Following its formation, this compound can undergo additional metabolic transformations.

Phase II metabolism, which typically involves the conjugation of a drug or its metabolite with an endogenous molecule to increase water solubility and facilitate excretion, is a known pathway for moxonidine. smolecule.comnih.gov In humans, a cysteine conjugate of moxonidine has been identified. researchgate.netnih.govresearchgate.net In rats, several Phase II conjugates, including glutathione, cysteinylglycine, cysteine, and glucuronide conjugates, have been found, primarily in bile samples. nih.gov

While the literature confirms Phase II metabolism for moxonidine generally, specific data on the direct conjugation of this compound is not explicitly provided. The presence of a hydroxyl group in the this compound structure makes it a potential substrate for Phase II enzymes, such as those responsible for glucuronidation or sulfation. However, direct evidence of a this compound conjugate has not been detailed in the reviewed studies.

The metabolic journey of this compound does not necessarily end with its formation. It can serve as an intermediate for further Phase I oxidative reactions. In studies with F344 rats, a carboxylic acid metabolite was identified as one of the major metabolites alongside this compound. nih.gov This suggests that this compound undergoes further oxidation of its primary alcohol group to form the corresponding carboxylic acid.

Other metabolic pathways described for moxonidine involve the further oxidation of hydroxylated intermediates. For example, hydroxy moxonidine (where hydroxylation occurs on the imidazoline ring) can be further oxidized to a dihydroxy metabolite. drugbank.comprobes-drugs.org While this pathway is documented for the imidazoline-hydroxylated form, it is the oxidation to a carboxylic acid that has been specifically linked as a downstream fate for this compound in rats. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Moxonidine |

| This compound |

| Dehydrogenated moxonidine |

| Hydroxy moxonidine |

| Dihydroxy moxonidine |

| Guanidine (B92328) derivative |

| Carboxylic acid metabolite |

| Cysteine conjugate |

| Glutathione conjugate |

| Cysteinylglycine conjugate |

Pharmacological and Biological Activity Investigations of Hydroxymethyl Moxonidine

In Vitro Receptor Binding and Selectivity Profiling

Imidazoline (B1206853) Receptor Subtype Interactions (e.g., I1, I2)

There is a lack of specific data quantifying the binding affinity and selectivity of hydroxymethyl moxonidine (B1115) for I1 and I2 imidazoline receptor subtypes. For its parent compound, moxonidine, high affinity and selectivity for the I1 imidazoline receptor are central to its antihypertensive effect. nih.govresearchgate.net This selective binding in the rostral ventrolateral medulla of the brainstem leads to a reduction in sympathetic nervous system activity. researchgate.netnih.gov Given the structural modification from a methyl to a hydroxymethyl group, it is plausible that the binding affinity of hydroxymethyl moxonidine for I1 receptors is altered, though specific binding constants have not been reported.

Adrenergic Receptor Affinity Studies (e.g., Alpha-2 Adrenoceptors)

Similarly, specific data on the affinity of this compound for alpha-2 adrenoceptors are absent from the available literature. Moxonidine itself exhibits a significantly lower affinity for alpha-2 adrenoceptors compared to I1 imidazoline receptors, which is believed to contribute to its favorable side-effect profile compared to older centrally acting antihypertensives. nih.govresearchgate.net It is noted that the antihypertensive effects of other moxonidine metabolites, such as the 4,5-dehydromoxonidine and guanidine (B92328) derivatives, are substantially less potent than moxonidine, being only 1/10th and 1/100th as effective, respectively. drugbank.com This suggests that metabolic changes to the moxonidine structure can dramatically reduce its pharmacological activity.

Preclinical In Vivo Pharmacological Activity Assessments

Direct and detailed preclinical in vivo assessments of this compound are not extensively documented. The limited available information suggests that its pharmacological effects are considerably weaker than those of the parent compound.

Comparative Efficacy and Duration of Action Relative to Parent Moxonidine

Although a precise quantitative comparison is not available in the literature, the existing information on moxonidine's metabolites collectively points to this compound having a significantly lower efficacy and likely a shorter duration of action compared to moxonidine. The focus of metabolic studies has been on identifying the metabolic pathways of moxonidine, with less emphasis on the detailed pharmacological characterization of each metabolite. researchgate.netnih.gov The significantly reduced potency of other metabolites provides indirect evidence that this compound is also a less active compound. drugbank.com

Structure-Activity Relationship (SAR) Studies Pertaining to the Hydroxymethyl Moiety

The introduction of a hydroxyl group to the methyl moiety of moxonidine has profound implications for its interaction with I1-imidazoline and α2-adrenergic receptors. While specific binding affinity values for this compound are not extensively reported in publicly available literature, the consistent observation of its reduced pharmacological potency strongly indicates a decrease in its ability to bind effectively to these receptors.

Impact of Hydroxymethylation on Receptor Interactions

Below is a comparative table illustrating the general effect of hydroxymethylation on the biological activity of moxonidine.

| Compound | Modification | Receptor Affinity (General) | Biological Activity (Antihypertensive Effect) |

| Moxonidine | - | High | Potent and sustained |

| This compound | Introduction of a hydroxyl group | Reduced | Less potent and shorter duration |

Influence of Structural Modifications on Biological Response

Currently, there is a limited body of research available that explores further structural modifications of the hydroxymethyl group in this compound and the corresponding impact on biological responses. The primary focus of existing studies has been on the characterization of the main metabolites of moxonidine.

However, based on the established principles of structure-activity relationships, it can be hypothesized that further modifications to the hydroxymethyl group would continue to influence the compound's pharmacological profile. For instance:

Increasing the size of the substituent: Replacing the hydroxyl group with a larger alkoxy group (e.g., methoxy, ethoxy) would likely further decrease binding affinity due to increased steric hindrance.

Introducing other functional groups: The addition of other functional groups could lead to new interactions with the receptor, which might either enhance or diminish activity, or even alter the selectivity profile between the I1-imidazoline and α2-adrenergic receptors.

Further synthetic and pharmacological studies are necessary to systematically explore the structure-activity landscape of moxonidine analogs with modifications at the 2-methyl position. Such research would provide a more comprehensive understanding of the structural requirements for optimal receptor binding and biological activity.

Advanced Analytical Methodologies for Hydroxymethyl Moxonidine Research

Chromatographic Techniques for Separation and Detection

Chromatography is an indispensable tool for isolating metabolites like Hydroxymethyl moxonidine (B1115) from complex biological samples such as plasma and urine, where it coexists with the parent drug and other metabolic products. nih.govresearchgate.net The separation is crucial for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) has been a foundational technique in the analytical workflow for identifying moxonidine metabolites. nih.govresearchgate.net In human metabolism studies, HPLC was successfully used to separate various metabolites, including Hydroxymethyl moxonidine, from urine and plasma samples, allowing for their subsequent identification. nih.govresearchgate.net

The principle of HPLC relies on the differential partitioning of analytes between a stationary phase (packed into a column) and a liquid mobile phase. Due to its increased polarity from the addition of a hydroxyl group, this compound would be expected to have a different retention time compared to the parent drug, moxonidine, typically eluting earlier on a reversed-phase column.

While specific HPLC parameters for the dedicated analysis of this compound are not extensively detailed, methods developed for the parent drug and its impurities provide insight into the types of conditions that are effective for this class of compounds. These methods commonly utilize reversed-phase columns with mobile phases consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Table 1: Example HPLC Conditions for Analysis of Moxonidine and Related Substances

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | Kromasil C18 (250x4.6 mm, 5 µm) | Zorbax RX-SIL (250 mm × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Methanol (B129727) and Potassium Phosphate Buffer nih.gov | Acetonitrile and 40 mM Ammonium Formate Buffer (pH 2.8) (80:20 v/v) nih.gov |

| Flow Rate | 0.3 mL/min nih.gov | 1 mL/min nih.gov |

| Detection | UV at 254 nm nih.gov | UV at 255 nm nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and significantly faster analysis times. mdpi.com While specific applications of UHPLC for this compound are not widely documented, its utility for separating the parent drug from its degradation products has been noted. nih.gov

Given the complexity of biological samples, the enhanced resolving power of UHPLC would be highly advantageous for separating this compound from other closely related metabolites and endogenous interferences. scielo.br The increased speed of UHPLC is also beneficial for high-throughput analysis, which is often required in metabolic and pharmacokinetic studies. The principles of separation are the same as in HPLC, but the efficiency is far greater, making it an ideal platform for metabolite research.

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method like LC, it provides a highly sensitive and specific system for identifying and quantifying compounds like this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound research, LC/MS is used to confirm the presence of the metabolite in samples following chromatographic separation. nih.govresearchgate.net As the compound elutes from the LC column, it is ionized (e.g., by electrospray ionization, ESI) and the mass spectrometer detects its molecular ion.

The molecular weight of moxonidine (C₉H₁₂ClN₅O) is approximately 241.68 g/mol . The formation of this compound involves the addition of one oxygen atom, resulting in an elemental formula of C₉H₁₂ClN₅O₂ and a molecular weight of approximately 257.68 g/mol . In positive ion mode, LC/MS would detect the protonated molecule [M+H]⁺ at an m/z value of approximately 258.7. This mass information, combined with the chromatographic retention time, provides strong evidence for the compound's identity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was the definitive technique used to identify this compound in human metabolism studies. nih.govresearchgate.net This method adds another layer of specificity by fragmenting the molecular ion of the target compound and analyzing the resulting product ions. This process, known as tandem mass spectrometry, provides a structural fingerprint that is unique to the compound.

The process involves:

Separation: this compound is separated from other components by LC.

Ionization: The molecule is ionized, forming the precursor ion (e.g., [M+H]⁺ at m/z ~258.7).

Isolation (MS1): The first mass spectrometer isolates this specific precursor ion.

Fragmentation: The isolated precursor ion is fragmented by collision with an inert gas.

Detection (MS2): The second mass spectrometer detects the characteristic fragment ions (product ions).

This technique is used in a mode called Multiple Reaction Monitoring (MRM) for highly selective quantification. While the specific fragmentation pattern for this compound is not published, the transitions for the parent drug, moxonidine, are known and illustrate the principle. A similar approach would be used for the metabolite, selecting its unique precursor and product ions for detection.

Table 2: Example LC-MS/MS Mass Transitions for Moxonidine

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|---|

| Moxonidine | 242.05 | 206.1 and 199.05 | jchr.orgrjptonline.org |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with an error of less than 5 parts per million, ppm), which allows for the determination of a compound's elemental formula. thermofisher.com This capability is invaluable for the structural elucidation of unknown metabolites. While tandem MS provides a fragmentation fingerprint, HRMS provides the exact elemental composition, offering definitive confirmation of a metabolite's identity. scielo.br

For this compound, HRMS could distinguish its calculated exact mass from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This high degree of certainty is crucial in metabolite identification workflows, confirming that an observed signal corresponds precisely to a molecule with the elemental formula C₉H₁₂ClN₅O₂.

Table 3: Illustrative HRMS Data for Distinguishing this compound

| Elemental Formula | Compound Type | Theoretical Exact Mass [M+H]⁺ |

|---|---|---|

| C₉H₁₃ClN₅O₂⁺ | This compound | 258.07523 |

| C₁₀H₁₅N₅O₃⁺ | Potential Isobaric Interference | 254.12476 |

| C₁₂H₁₂N₃O₃Cl⁺ | Potential Isobaric Interference | 281.05889 |

Note: The table is illustrative to demonstrate the principle of HRMS in distinguishing between different elemental formulas based on their precise mass.

Sample Preparation Strategies for Biological Matrices in Research Settings

Solid-phase extraction is a widely utilized technique for the cleanup and concentration of analytes from complex samples. For the analysis of moxonidine and its metabolites, including this compound, from urine, a C8 solid-phase extraction cartridge has been employed. researchgate.net The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest.

A typical SPE protocol for extracting moxonidine metabolites from urine can be summarized as follows:

Conditioning: The C8 cartridge is conditioned sequentially with methanol and water to activate the stationary phase. researchgate.net

Sample Loading: The biological sample (e.g., urine) is then loaded onto the conditioned cartridge.

Washing: A washing step is performed to remove endogenous interferences.

Elution: The retained analytes, including this compound, are eluted from the cartridge using an appropriate organic solvent or a mixture of solvents. researchgate.net

The selection of the appropriate sorbent material and elution solvents is critical and often requires optimization to achieve the desired recovery and purity of the extract.

Table 1: Illustrative Solid-Phase Extraction Parameters for Moxonidine Metabolites

| Parameter | Description |

| SPE Cartridge | C8 |

| Conditioning Solvents | Methanol followed by Water |

| Sample Matrix | Urine |

| Elution Solvent | Acetonitrile/Ammonium Acetate (B1210297) Buffer |

Liquid-liquid extraction is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases. For the parent compound moxonidine, a liquid-liquid extraction method using ethyl acetate has been successfully developed for its quantification in human plasma. nih.gov This approach can likely be adapted for its metabolite, this compound, given their structural similarities.

The LLE procedure for moxonidine in plasma generally involves the following steps:

Addition of an internal standard and an alkalinizing agent (e.g., sodium hydrogen carbonate) to the plasma sample. nih.gov

Extraction with an organic solvent, such as ethyl acetate, by vigorous mixing. nih.gov

Separation of the organic layer containing the analyte from the aqueous layer.

Evaporation of the organic solvent to dryness.

Reconstitution of the residue in the mobile phase for subsequent analysis.

The efficiency of LLE is highly dependent on the choice of extraction solvent, the pH of the aqueous phase, and the solvent-to-sample volume ratio.

Table 2: Example Liquid-Liquid Extraction Protocol for Moxonidine

| Parameter | Description |

| Sample Matrix | Human Plasma |

| Extraction Solvent | Ethyl Acetate |

| Alkalinizing Agent | Sodium Hydrogen Carbonate |

| Internal Standard | Clonidine-HCl |

Derivatization is a chemical modification process employed to enhance the analytical properties of a compound, such as its volatility for gas chromatography (GC) or its ionization efficiency for mass spectrometry (MS). Based on the available literature, the analysis of moxonidine and its metabolites, including this compound, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) without the need for a derivatization step. nih.govjchr.orgnih.gov The inherent chemical properties of this compound allow for direct analysis, simplifying the sample preparation workflow and reducing potential sources of analytical variability.

Method Validation Parameters for Robust Quantification in Research

To ensure the reliability and accuracy of quantitative data, analytical methods must be rigorously validated. The validation process assesses several key parameters in accordance with international guidelines. While specific validation data for this compound is scarce, the parameters established for the parent compound, moxonidine, provide a valuable reference.

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. For the quantification of moxonidine in human plasma using LC-MS, linearity has been established over a concentration range of 0.01976 to 9.88 ng/mL with a high coefficient of correlation (r) of 0.9999. nih.gov Another LC-MS/MS method for moxonidine in plasma demonstrated linearity over a wider range of 5.004 to 10345.023 pg/mL. jchr.org It is anticipated that a similar linear range would be achievable for this compound.

Table 3: Reported Linearity and Calibration Ranges for Moxonidine

| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (r) |

| LC-ESI-MS | Human Plasma | 0.01976 - 9.88 ng/mL | 0.9999 |

| LC-MS/MS | Plasma | 5.004 - 10345.023 pg/mL | Not specified |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For a sensitive LC-ESI-MS method for moxonidine, the lower limit of quantification (LOQ) was established at 0.01976 ng/mL in human plasma. nih.gov Achieving a low LOQ is particularly important for pharmacokinetic studies where concentrations of metabolites like this compound may be low.

Table 4: Reported Limit of Quantification for Moxonidine

| Analytical Method | Matrix | Limit of Quantification (LOQ) |

| LC-ESI-MS | Human Plasma | 0.01976 ng/mL |

Lack of Publicly Available Data Impedes Comprehensive Analysis of this compound

This compound is recognized as a product of the metabolic process of moxonidine, formed through the oxidation of the methyl group on the pyrimidine (B1678525) ring. Its chemical name is 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine. While studies detailing the metabolism of moxonidine have identified this compound, they have not provided specific, validated data for its quantitative analysis.

The existing body of research on the analytical chemistry of moxonidine and its related substances predominantly focuses on the parent drug and its other impurities. These studies offer extensive data on the precision and accuracy of various analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for moxonidine itself. However, this information is not transferable to its metabolite, this compound, as each compound requires a uniquely validated analytical method to ensure the reliability of quantitative results.

The absence of dedicated research on the precision and accuracy assessments for this compound makes it impossible to construct the detailed data tables and in-depth analysis as requested. Such assessments are crucial for the validation of any analytical method and are fundamental for its application in pharmacokinetic studies, therapeutic drug monitoring, and other areas of pharmaceutical research.

Therefore, while the existence of this compound as a metabolite is established, the scientific community awaits published research that specifically addresses the development and validation of analytical methodologies for its quantification, including the critical parameters of precision and accuracy.

Emerging Research Perspectives and Unexplored Avenues for Hydroxymethyl Moxonidine

Role in Drug-Drug Interactions

The metabolic pathway of moxonidine (B1115) to hydroxymethyl moxonidine involves Phase I oxidation. researchgate.netnih.gov Understanding the specific enzymes responsible for this biotransformation is crucial for predicting potential drug-drug interactions. However, the cytochrome P450 (CYP) isoenzymes involved in the metabolism of moxonidine in humans have not yet been definitively identified. drugbank.com This knowledge gap presents a significant challenge in assessing the risk of altered this compound formation when co-administered with other medications that are substrates, inhibitors, or inducers of CYP enzymes.

Should this compound be formed by a major CYP enzyme, such as CYP3A4 or CYP2D6, there would be a theoretical risk of interactions with a wide range of commonly prescribed drugs. For instance, potent inhibitors of such enzymes could decrease the formation of this compound, potentially leading to higher circulating levels of the parent drug, moxonidine. Conversely, inducers could accelerate its formation, although the clinical significance of this would depend on the pharmacological activity and clearance of the metabolite itself.

Potential for Biomarker Development

The development of biomarkers is a critical aspect of personalized medicine, enabling the monitoring of drug efficacy, metabolism, and potential toxicity. This compound, as a key metabolite of moxonidine, could potentially serve as a biomarker for several clinical applications.

Table 1: Potential Biomarker Applications of this compound

| Potential Application | Rationale | Clinical Relevance |

| Index of Moxonidine Metabolism | The rate and extent of this compound formation could reflect individual variations in drug metabolism, potentially influenced by genetic polymorphisms in metabolizing enzymes. | Identifying patients who are "poor" or "extensive" metabolizers could help in tailoring moxonidine dosage to optimize efficacy and minimize adverse effects. |

| Indicator of Drug Compliance | The presence of this compound in urine or plasma could serve as a reliable indicator of recent moxonidine intake. | In clinical trials or routine patient care, this could be a valuable tool to monitor and encourage medication adherence. |

| Predictor of Therapeutic Response | The ratio of this compound to moxonidine might correlate with the antihypertensive response. | This could potentially help in identifying patients who are more likely to respond to moxonidine therapy. |

Further investigation is required to validate these potential applications. This would involve conducting pharmacokinetic and pharmacodynamic studies to establish a clear correlation between this compound levels and clinical outcomes.

Advanced Computational Modeling and Molecular Dynamics Simulations

In the realm of modern drug discovery and development, advanced computational modeling and molecular dynamics (MD) simulations have become indispensable tools. mdpi.comnih.gov These techniques offer atomic-level insights into the structural, dynamic, and thermodynamic properties of molecular systems, which can be pivotal in understanding drug-receptor interactions and metabolic processes. mdpi.com

While no specific computational modeling or MD simulation studies on this compound have been published to date, this represents a significant and unexplored avenue of research. Such studies could provide valuable information on several fronts:

Interaction with Receptors: MD simulations could be employed to model the interaction of this compound with the imidazoline (B1206853) I1 receptors and α2-adrenergic receptors, the primary targets of moxonidine. patsnap.com This would help to elucidate the molecular basis for its observed reduced pharmacological activity compared to the parent compound.

Metabolic Enzyme Binding: Computational docking and MD simulations could be used to predict which CYP isoenzymes are most likely responsible for the formation of this compound. By modeling the binding affinity and orientation of moxonidine within the active sites of various CYP enzymes, researchers could generate hypotheses to be tested in vitro and in vivo.

Membrane Permeability: Simulations could also be used to predict the membrane permeability of this compound, providing insights into its distribution and elimination characteristics.

The application of these computational approaches would undoubtedly accelerate our understanding of the pharmacological and metabolic profile of this compound, guiding future experimental studies.

Investigation of Stereoisomers and Their Distinct Biological Activities

Stereoisomerism, the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space, is of profound importance in pharmacology. solubilityofthings.comresearchgate.net Different stereoisomers of a drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. biomedgrid.com

Moxonidine itself does not possess a chiral center. However, the metabolic process of hydroxylation that forms this compound can potentially introduce a chiral center if the hydroxylation occurs at a prochiral position. A prochiral center is a non-chiral center that can be converted to a chiral center in a single step. In the case of this compound, if the two hydrogens on the methyl group of moxonidine are diastereotopic, their enzymatic replacement with a hydroxyl group could lead to the formation of enantiomers.

To date, the stereochemistry of this compound has not been investigated. It is currently unknown whether it exists as a single enantiomer or as a racemic mixture. This is a critical area for future research, as the individual enantiomers could have distinct biological activities. nih.gov

Table 2: Unexplored Research Avenues Regarding Stereoisomers of this compound

| Research Question | Potential Methodology | Significance |

| Does this compound exist as stereoisomers? | Chiral chromatography to separate potential enantiomers. Spectroscopic techniques (e.g., circular dichroism) to characterize the stereoisomers. | To determine the fundamental stereochemical nature of this metabolite. |

| What are the distinct biological activities of the individual stereoisomers? | In vitro receptor binding assays and functional assays to assess the activity of each enantiomer at imidazoline and adrenergic receptors. | To understand if one enantiomer is more pharmacologically active or contributes differently to the overall effect of moxonidine. |

| Is the metabolism of moxonidine to this compound stereoselective? | In vitro metabolism studies using specific CYP enzymes and chiral analysis of the product. | To understand the enzymatic basis of stereoselective metabolism, which can have implications for inter-individual variability in drug response. |

The investigation of the stereoisomers of this compound could reveal a new layer of complexity in the pharmacology of moxonidine and could have implications for the development of future antihypertensive agents with improved selectivity and efficacy.

Q & A

Q. What is the primary metabolic pathway of hydroxymethyl moxonidine in humans, and how can it be experimentally validated?

this compound is a major metabolite of moxonidine formed via oxidation of the parent compound's methyl group or imidazoline ring. Methodologically, its identification involves high-performance liquid chromatography (HPLC) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify metabolites in plasma and urine . Researchers should also monitor urinary excretion profiles, as 92–103% of radiolabeled moxonidine-derived radioactivity is recovered in urine, indicating renal elimination as the primary clearance pathway .

Q. How does this compound interact with imidazoline I1 receptors compared to α2-adrenergic receptors?

Moxonidine (and its metabolite this compound) exhibits high selectivity for imidazoline I1 receptors over α2-adrenergic receptors, as demonstrated by receptor binding assays and in vivo studies using selective antagonists like idazoxan (I1 receptor blocker) and yohimbine (α2-adrenoceptor antagonist) . Experimental validation requires dose-response curves in vascular or neuronal tissues pre-treated with these antagonists to isolate receptor-specific effects .

Q. What methodologies are recommended for quantifying this compound in pharmacokinetic studies?

Use LC-MS/MS for high sensitivity and specificity. Plasma and urine samples should be collected at intervals (e.g., 0.5–2 hours post-administration) to capture peak concentrations and elimination kinetics. Nonparametric pharmacokinetic modeling (e.g., NONMEM) is advised for population-based analyses, particularly in patients with renal impairment, to account for variability in metabolite clearance .

Advanced Research Questions

Q. How can contradictory data on this compound’s vascular effects be resolved, particularly regarding nitric oxide (NO) vs. imidazoline receptor mechanisms?

Contradictions arise from tissue-specific responses. For example, in human radial artery (RA) rings, moxonidine-induced relaxation is partially NO-dependent (blocked by L-NAME) and partially I1-receptor-mediated (blocked by idazoxan). To resolve discrepancies, design experiments using ex vivo tissue baths with incremental doses of these inhibitors. Simultaneous application of L-NAME + idazoxan eliminates relaxation entirely, confirming dual mechanisms . Contrastingly, in gastric mucosa, I1 receptor activation dominates, with minimal NO involvement .

Q. What experimental approaches can elucidate the role of this compound in GABAergic signaling within the rostral ventrolateral medulla (RVLM)?

Microinjection of GABAA (e.g., bicuculline) or GABAB (e.g., CGP35348) receptor antagonists into the RVLM attenuates moxonidine’s hypotensive effects. Combine this with microdialysis to measure GABA release post-moxonidine administration. Chronic intracerebroventricular (ICV) infusion of moxonidine upregulates GABAA and GABAB receptor protein expression in the RVLM, validated via Western blotting .

Q. How does this compound’s pharmacokinetic profile influence dosing in renal impairment models?

Adjust doses based on creatinine clearance rates, as renal excretion accounts for >90% of metabolite elimination. Use preclinical models (e.g., 5/6 nephrectomy rats) to simulate renal impairment. Monitor plasma metabolite levels and urinary excretion kinetics using radiolabeled tracers. Clinical studies must include dose titration and biomarker monitoring (e.g., serum creatinine) .

Q. Why is this compound contraindicated in heart failure, and how can this be modeled experimentally?

Moxonidine increases mortality in heart failure patients, likely due to sympathetic overactivity upon sudden withdrawal. Use chronic ICV infusion in hypertensive rodent models to simulate rebound effects. Measure post-withdrawal changes in blood pressure, heart rate, and sympathetic nerve activity. Contrast with clonidine to assess differential risk profiles .

Methodological Tables

Q. Table 1: Key Metabolites of Moxonidine Identified in Human Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.